molecular formula C10H10N2O2 B12832987 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one

1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12832987
M. Wt: 190.20 g/mol
InChI Key: TVUXXYVWCAXATJ-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazolones. This compound features a benzimidazole core with a 2-oxopropyl substituent at the nitrogen atom. Imidazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of ureas and acyloins. One common method is the reaction of a benzimidazole derivative with an appropriate acyloin under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other imidazolone derivatives, such as:

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(2-oxopropyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6H2,1H3,(H,11,14)

InChI Key

TVUXXYVWCAXATJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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